Stigmasta-4,22,25-trien-3-one
Description
Stigmasta-4,22,25-trien-3-one (CAS: 848669-09-0) is a steroidal ketone with the molecular formula C₂₉H₄₄O and a molecular weight of 408.66 g/mol . It is classified as a stigmastane-type triterpenoid and is commonly isolated from plants in the Lamiaceae family, such as Clerodendrum philippinum . Structurally, it features three double bonds at positions 4, 22, and 25 of the sterol backbone, with a ketone group at position 3 . This compound is widely used as a high-purity analytical standard (HPLC ≥98%) for pharmaceutical and phytochemical research .
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18,20-21,24-27H,2,7,10-17H2,1,3-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMXNQVGERRIAW-LPJPOILFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294038 | |
| Record name | (22E)-Stigmasta-4,22,25-trien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848669-09-0 | |
| Record name | (22E)-Stigmasta-4,22,25-trien-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848669-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (22E)-Stigmasta-4,22,25-trien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Manganese Dioxide-Mediated Oxidation of Stigmasterol
The oxidation of stigmasterol (a Δ5,22-dienol) to 4,22-stigmastadien-3-one is a well-documented single-step process using manganese dioxide (MnO₂) in chlorinated solvents. As described in US Patent 2,890,226A, stigmasterol dissolved in carbon tetrachloride or chloroform reacts with activated MnO₂ at 20–80°C to yield 4,22-stigmastadien-3-one in 50–60% purity, alongside Δ4,22,24-trien-3-one byproducts. This method avoids multi-step bromination-dehydrohalogenation sequences, offering a scalable and cost-effective route.
Reaction Conditions:
Limitations and Byproduct Formation
The MnO₂ method predominantly yields Δ4,22-dien-3-one, with minor Δ4,22,24-trien-3-one formation due to overoxidation. Achieving a 25-position double bond would require alternative strategies, such as side-chain functionalization or dehydrogenation of pre-existing alkyl groups.
Comparative Analysis of Synthesis Routes
The table below summarizes potential pathways for Stigmasta-4,22,25-trien-3-one synthesis, extrapolated from existing methods:
| Method | Starting Material | Key Steps | Challenges |
|---|---|---|---|
| MnO₂ Oxidation | Stigmasterol | Single-step oxidation to Δ4,22-dien-3-one | No inherent C25 functionalization |
| Side-Chain Dehydrogenation | 4,22-Stigmastadien-3-one | C25–C26 dehydrogenation via catalysts | Low regioselectivity; side reactions |
| Total Synthesis | Cholesterol | Multi-step alkylation/dehydrogenation | High complexity; poor scalability |
Purification and Characterization
Chromatographic Techniques
Crude reaction mixtures are typically purified using Florisil or silica gel chromatography. For example, MnO₂-oxidized stigmasterol yields a syrup that, upon Florisil chromatography, separates Δ4,22-dien-3-one from trienone byproducts. High-performance liquid chromatography (HPLC) with UV detection (λ = 240–250 nm) is recommended for isolating Δ4,22,25-trien-3-one.
Chemical Reactions Analysis
Types of Reactions
Stigmasta-4,22,25-trien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate (KMnO4) and pyridinium chlorochromate (PCC) . These reagents facilitate the oxidation of the compound to form different products.
Major Products Formed
The major products formed from the oxidation of this compound include stigmasta-4,22-dien-3-one, stigmasta-4,22-diene-3,6-dione, and 3-O-acetyl-5β,6β-epoxystigmast-22-ene-3-ol
Scientific Research Applications
Synthesis and Production
The compound can be synthesized from plant sources such as Clerodendrum chinense and Callicarpa giraldiana. Industrial production typically involves extraction and purification methods using solvents like chloroform and dichloromethane.
Chemistry
Stigmasta-4,22,25-trien-3-one serves as a precursor for synthesizing other steroid compounds. Its unique structure allows chemists to explore modifications that may yield compounds with novel properties.
Biology
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit the proliferation of human breast cancer cells (MCF-7) by targeting specific cellular pathways involved in growth regulation .
Case Study : In vitro studies demonstrated an IC50 value of approximately 31.43 µg/mL against HeLa cells, indicating significant potency in cancer treatment .
Medicine
The compound shows promise in treating androgen-dependent diseases such as benign prostatic hyperplasia (BPH). Studies have reported that it can inhibit androgen receptor pathways, leading to reduced prostate size and improved urinary function in animal models .
Mechanism of Action : The anti-androgenic effects are believed to stem from its ability to modulate enzyme activity crucial for cell metabolism and proliferation.
Industry
This compound is utilized in the pharmaceutical industry for the development of new therapeutic agents due to its diverse biological activities. Its antioxidant properties also make it a candidate for formulations aimed at mitigating oxidative stress-related damage .
Cytotoxic Effects
The compound's cytotoxicity has been extensively studied:
- Target Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values : Demonstrated significant inhibition of cell viability in both cell lines.
Antioxidant Properties
This compound exhibits antioxidant activity by scavenging free radicals:
| Assay Type | Scavenging Activity |
|---|---|
| DPPH Assay | Significant |
| ABTS Assay | Significant |
Mechanism of Action
The mechanism of action of Stigmasta-4,22,25-trien-3-one involves its interaction with molecular targets and pathways in the body. It exerts its effects by modulating the activity of specific enzymes and receptors. For example, it has been shown to inhibit the growth of human breast cancer cells by targeting specific pathways involved in cell proliferation .
Comparison with Similar Compounds
Structural Differentiation
Key structural analogs and their distinguishing features are outlined below:
| Compound Name | Double Bond Positions | Functional Groups | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| Stigmasta-4,22,25-trien-3-one | 4, 22, 25 | 3-ketone | C₂₉H₄₄O | 408.66 | 848669-09-0 |
| Stigmasta-4,22-dien-3-one | 4, 22 | 3-ketone | C₂₉H₄₆O | 410.67 | Not provided |
| Stigmasta-4,25-dien-3-one | 4, 25 | 3-ketone | C₂₉H₄₆O | 410.67 | Not provided |
| Stigmasta-4,22-dien-3,6-dione | 4, 22 | 3-ketone, 6-ketone | C₂₉H₄₄O₂ | 424.66 | Not provided |
| (22E)-stigmasta-1,4,22-trien-3-one | 1, 4, 22 | 3-ketone | C₂₉H₄₄O | 408.66 | Not provided |
| Stigmasterol | 5, 22 | 3-hydroxyl | C₂₉H₄₈O | 412.69 | 83-48-7 |
Key Observations :
- The number and position of double bonds significantly alter hydrophobicity and biological activity. For example, this compound has a higher LogP (7.93) compared to Stigmasta-4,22-dien-3-one (LogP ~7.5) due to the additional 25-double bond .
- The presence of a 6-ketone group in Stigmasta-4,22-dien-3,6-dione reduces its membrane permeability compared to other analogs .
Mechanistic Insights :
- This compound exhibits immunomodulatory and antioxidant activities, likely due to its conjugated double-bond system enhancing electron delocalization .
- Stigmasta-4,22-dien-3,6-dione shows higher cytotoxicity at lower concentrations (10 µM), suggesting that additional ketone groups may enhance pro-apoptotic signaling .
Physicochemical Properties
| Property | This compound | Stigmasta-4,22-dien-3-one | Stigmasterol |
|---|---|---|---|
| Boiling Point (°C) | 507.7 ± 20.0 | ~500 (estimated) | 501.8 ± 45.0 |
| Density (g/cm³) | 1.0 ± 0.1 | 1.01 ± 0.1 | 0.97 ± 0.1 |
| Solubility | Soluble in MDMSO | Soluble in MDMSO | Poor in water, soluble in organic solvents |
Notes:
Biological Activity
Stigmasta-4,22,25-trien-3-one is a naturally occurring steroid compound with significant biological activities. This compound, derived primarily from plant sources such as Callicarpa giraldiana, has garnered attention for its potential therapeutic applications, particularly in oncology and androgen-dependent diseases. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential medicinal uses.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its unique steroidal structure. This structure is critical for its interaction with biological systems and contributes to its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C29H44O |
| Molecular Weight | 426.66 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents like chloroform and DMSO |
Cytotoxic Effects
Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. Studies have demonstrated its ability to inhibit the proliferation of human breast cancer cells by targeting specific signaling pathways involved in cell growth and survival.
- Mechanism of Action : The compound is believed to modulate the activity of enzymes and receptors that are crucial in cancer cell metabolism and proliferation. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.
- Case Study : In vitro studies have shown that this compound reduces cell viability in MCF-7 breast cancer cells with an IC50 value indicating significant potency against these cells .
Anti-Androgenic Activity
This compound has also been investigated for its potential use in treating androgen-dependent conditions such as benign prostatic hyperplasia (BPH). The compound appears to exert anti-androgenic effects by inhibiting the androgen receptor pathway.
- Research Findings : In animal models of BPH, administration of this compound resulted in reduced prostate size and improved urinary function, suggesting its therapeutic potential .
Antioxidant Properties
In addition to its anticancer and anti-androgenic activities, this compound has been shown to possess antioxidant properties. This activity can help mitigate oxidative stress-related damage in cells.
- Study Results : The compound demonstrated significant scavenging activity against free radicals in various assays, indicating its potential role as a protective agent against oxidative damage .
Comparison with Similar Compounds
This compound shares structural similarities with other steroid compounds but exhibits unique biological activities that distinguish it from its analogs.
Table 2: Comparison with Related Steroidal Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Stigmasta-4,22-dien-3-one | Steroid | Cytotoxic effects on cancer cells |
| Stigmasta-5,22,25-trien-7-on-3β-ol | Steroidal glycoside | Antimicrobial properties |
| Stigmasta-4-en-3-one | Steroid | Anti-androgenic activity |
Q & A
Basic Research Questions
Q. How can researchers verify the purity of Stigmasta-4,22,25-trien-3-one for use as an analytical standard?
- Methodological Answer : Purity assessment should follow application-specific guidelines. For HPLC-based quantification, ensure ≥98% purity via reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradients. For structural validation (e.g., NMR or IR), purity ≥95% is acceptable. Cross-validate with 1H-NMR to confirm absence of solvent or co-eluting impurities .
Q. What are optimal storage conditions to maintain this compound stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. For long-term stability (>1 year), aliquot the compound to avoid repeated freeze-thaw cycles. Conduct periodic stability checks using HPLC to monitor degradation (e.g., oxidation at C4 or C22 double bonds) .
Q. How should researchers address chromatographic anomalies (e.g., multiple peaks) when using this compound?
- Methodological Answer : If unexpected peaks arise, systematically test for contamination:
- Use fresh HPLC-grade solvents.
- Purge the HPLC system with isopropanol to remove carryover.
- Validate column integrity (e.g., plate count, tailing factor).
- Compare retention times with literature data (e.g., J. Braz. Chem. Soc., 2004) .
Advanced Research Questions
Q. What advanced techniques are recommended for structural elucidation of this compound derivatives?
- Methodological Answer : Combine 2D-NMR (HSQC, HMBC) to resolve stereochemistry at C3 and C22. For mass spectral analysis, use high-resolution ESI-MS to confirm molecular formula (C29H44O, m/z 408.659). Cross-reference with fragmentation patterns in EI-MS (e.g., m/z 269 [M – side chain]+) .
Q. How can researchers resolve contradictions in reported bioactivities of this compound?
- Methodological Answer : Address variability in bioactivity studies (e.g., immunomodulatory vs. antimicrobial effects) by:
- Standardizing in vitro assays (e.g., LPS-induced macrophage models for immunomodulation).
- Validating purity and stereochemical integrity of test samples via LC-MS.
- Comparing results with structurally similar analogs (e.g., stigmasterol) to isolate structure-activity relationships .
Q. What strategies are effective for synthesizing this compound analogs with modified bioactivity?
- Methodological Answer : Use semi-synthetic approaches:
- Introduce functional groups (e.g., hydroxylation at C6) via microbial biotransformation.
- Optimize regioselective oxidation at C3 using Jones reagent.
- Validate synthetic pathways with GC-MS to track intermediates and byproducts .
Data Contradictions and Validation
Q. Why do purity requirements vary across studies (e.g., ≥98% vs. ≥95%)?
- Methodological Answer : Purity thresholds depend on application:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
